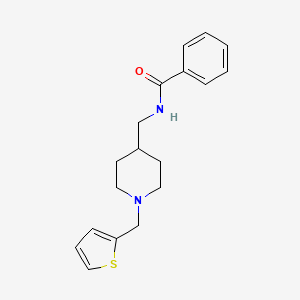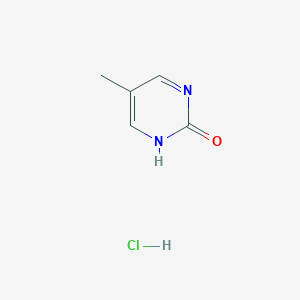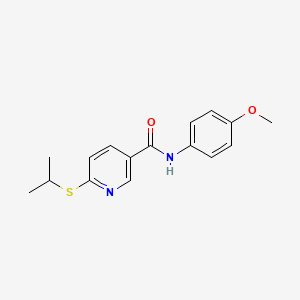
6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It features a nicotinamide core substituted with an isopropylsulfanyl group at the 6-position and a 4-methoxyphenyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, isopropylthiol, and 4-methoxyaniline.
Formation of Nicotinoyl Chloride: Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride.
Amidation Reaction: The nicotinoyl chloride is then reacted with 4-methoxyaniline to form N-(4-methoxyphenyl)nicotinamide.
Thioether Formation: Finally, the N-(4-methoxyphenyl)nicotinamide is reacted with isopropylthiol in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Types of Reactions:
Oxidation: The isopropylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to nicotinamide adenine dinucleotide (NAD+).
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
Material Science: Could be used in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide would depend on its specific application. In the context of enzyme inhibition, it may mimic the structure of NAD+ and bind to the active site of enzymes, thereby inhibiting their activity. The isopropylsulfanyl and methoxyphenyl groups could enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Nicotinamide: The parent compound, lacking the isopropylsulfanyl and methoxyphenyl groups.
6-(methylsulfanyl)-N-(4-methoxyphenyl)nicotinamide: Similar structure but with a methylsulfanyl group instead of isopropylsulfanyl.
N-(4-methoxyphenyl)nicotinamide: Lacks the isopropylsulfanyl group.
Uniqueness: 6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide is unique due to the presence of both the isopropylsulfanyl and methoxyphenyl groups, which can significantly influence its chemical reactivity, binding affinity, and overall biological activity compared to its analogs.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(2)21-15-9-4-12(10-17-15)16(19)18-13-5-7-14(20-3)8-6-13/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBMOSBBSGEWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide](/img/structure/B2561594.png)
![[8-methyl-2-oxo-3-(phenylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl]methyl acetate](/img/structure/B2561595.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561597.png)
![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)
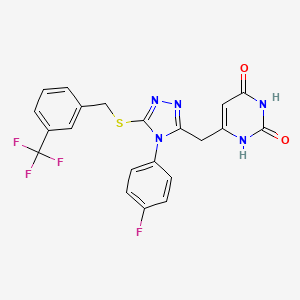


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)
![N-(2-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2561609.png)
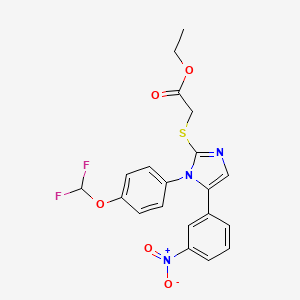
![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)
